molecular formula C16H17N3S B12605351 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-18-3

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12605351
CAS No.: 917909-18-3
M. Wt: 283.4 g/mol
InChI Key: ZZHDHLXPOJDNKT-UHFFFAOYSA-N
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Description

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features a methyl group at position 5 of the thienopyrimidine scaffold and an isopropyl-substituted phenyl ring attached to the 4-amine position. Thienopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

CAS No.

917909-18-3

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

5-methyl-N-(2-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-10(2)12-6-4-5-7-13(12)19-15-14-11(3)8-20-16(14)18-9-17-15/h4-10H,1-3H3,(H,17,18,19)

InChI Key

ZZHDHLXPOJDNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Substitution Reactions at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at position 2 or 4. For example:

  • Chlorination : Treatment with POCl₃ at 110°C replaces the 4-amine group with chlorine, forming 4-chloro-thieno[2,3-d]pyrimidine intermediates .

  • Amination : Reaction with substituted anilines in acetic acid under microwave irradiation (200 W, 70°C, 10 min) yields derivatives with modified aryl/alkylamine substituents. This method achieves 95% yield for N-aryl analogs .

Key Reaction Conditions

Reagent/ConditionOutcomeYieldSource
POCl₃, 110°C, 2 hChlorination at position 485–90%
Aniline derivatives, AcOH, MWN-aryl substitution at position 470–95%

Functionalization of the Thiophene Moiety

The thiophene ring participates in electrophilic substitutions due to its electron-rich nature:

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at position 5, enhancing water solubility .

  • Methylation : Alkylation agents like methyl iodide selectively functionalize the thiophene sulfur, forming sulfonium salts.

Biological Relevance : Methylation at position 5 (R = CH₃) improves binding affinity to PI5P4Kγ enzymes (IC₅₀ = 12 nM) .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ introduces biaryl groups at position 2. For example, coupling with 4-methylsulfonylphenyl boronic acid achieves 82% yield .

  • Buchwald-Hartwig Amination : Forms N-alkyl/aryl derivatives using Xantphos as a ligand and Cs₂CO₃ as a base .

Optimized Protocol

ComponentRoleConditions
Pd(OAc)₂/XantphosCatalyst/Ligand100°C, 12 h, toluene
Cs₂CO₃Base2.5 equiv

Cycloaddition and Ring-Opening Reactions

The thienopyrimidine core engages in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused tetracyclic systems. For instance, reaction with 3-acetylchromen-2-one under FeCl₃-SiO₂ catalysis produces chromeno-pyrazolo-pyridinone hybrids in 75% yield .

Mechanistic Insight : FeCl₃-SiO₂ acts as a Lewis acid, activating the carbonyl group for nucleophilic attack by the pyrazole amine .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA oxidizes the thiophene sulfur to a sulfoxide, altering electronic properties.

  • Reduction : Hydrogenation over Pd/C reduces the pyrimidine ring’s C=N bonds, generating dihydrothienopyrimidines .

Solvent and Catalyst Effects

  • Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 10 min vs. 5 h for amine substitutions) .

  • Heterogeneous Catalysis : FeCl₃-SiO₂ outperforms homogeneous FeCl₃, increasing yields by 6–15% .

Stability and Reactivity Trends

  • pH Sensitivity : The amine group protonates below pH 4, reducing nucleophilicity .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

This compound’s versatility in substitutions, couplings, and cyclizations underscores its utility in medicinal chemistry and materials science. Synthetic protocols prioritize efficiency (e.g., microwave assistance) and selectivity (e.g., FeCl₃-SiO₂ catalysis), enabling tailored modifications for target applications .

Scientific Research Applications

Anti-Cancer Activity

Thienopyrimidine derivatives, including 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine, have shown potential as inhibitors of various kinases involved in cancer progression. A study demonstrated that these compounds exhibit significant inhibitory activity against FLT3 (FMS-like tyrosine kinase 3), a target in acute myeloid leukemia (AML). The compound's structure allows it to effectively inhibit FLT3 mutations associated with poor prognosis in AML patients, showcasing an IC50 value of approximately 5.098 μM against FLT3-ITD .

Compound Target Kinase IC50 (μM)
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amineFLT3-ITD5.098
Other derivativesVarious>20

Anti-Infective Properties

Research has also indicated that thienopyrimidine derivatives possess anti-infective properties, particularly against malaria. Compounds similar to 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine have been synthesized and tested for their antiplasmodial activity. For instance, derivatives with specific substitutions showed promising IC50 values ranging from 1.46 to 5.74 μM against Plasmodium falciparum .

Synthesis and Structure

The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions starting from thiophene or pyrimidine precursors. The compound can be synthesized through a reaction involving appropriate thiophene derivatives and amine coupling reactions. Characterization techniques such as NMR and mass spectrometry are utilized to confirm the structure .

Case Study: Inhibition of FLT3 Kinase

A detailed investigation into the inhibition of FLT3 kinase by thienopyrimidine derivatives was conducted, revealing that modifications to the phenyl ring significantly affect potency. The study outlined how specific substitutions at various positions improved the inhibitory effects on FLT3, making these compounds valuable candidates for further development in cancer therapy .

Case Study: Antiplasmodial Activity

Another study focused on a series of thienopyrimidine compounds tested against Plasmodium falciparum. The results indicated that certain structural modifications led to enhanced solubility and bioavailability, critical factors for drug efficacy in treating malaria .

Mechanism of Action

The mechanism of action of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Methoxy-substituted derivatives (7e, 7f) exhibit high yields (84–85%), likely due to the electron-donating nature of methoxy groups facilitating nucleophilic substitution.
  • Bulky or electron-withdrawing substituents (e.g., sulfonyl groups in compounds 25 and 31 ) reduce yields, possibly due to steric hindrance or reduced nucleophilicity.

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Compound Name Melting Point (°C) Key Substituent Effects Reference
5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e) 229–231 Planar methoxy group enhances crystallinity
5-(2,5-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7h) 199–201 Increased methoxy groups reduce symmetry
N-(4-Methoxyphenyl)-7-methyl-tetrahydrothienopyrimidin-4-amine (5c) 140–142 Tetrahydro core lowers rigidity
5-Methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (31) N/A Sulfonyl group increases polarity

Key Observations :

  • Methoxy-substituted analogs (e.g., 7e ) have higher melting points (>200°C) due to strong intermolecular hydrogen bonding and planar aromatic systems.

Spectral Characteristics

IR and NMR data highlight electronic effects of substituents:

  • IR Spectroscopy :

    • N–H stretches (~3450 cm⁻¹) and C=N absorptions (~1560 cm⁻¹) are common across analogs.
    • Electron-withdrawing groups (e.g., sulfonyl in 31 ) shift C=N peaks to higher frequencies.
  • 1H NMR :

    • Methoxy protons resonate at δ 3.70–3.90 ppm (e.g., 7e ).
    • Isopropyl groups in the target compound would show characteristic doublets for CH(CH₃)₂ (~δ 1.20–1.40 ppm) and a septet for the methine proton.

Biological Activity

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The compound exhibits various biological activities primarily through its interactions with specific molecular targets. Notably, it has been studied for its inhibitory effects on key enzymes and receptors involved in several physiological processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyrimidine derivatives, this compound has shown potential as a DHFR inhibitor, which is crucial for the synthesis of nucleotides and cellular proliferation .
  • Receptor Tyrosine Kinase Inhibition : It has been identified as a potent inhibitor of receptor tyrosine kinases, particularly those involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that modifications to the thieno[2,3-d]pyrimidine core significantly affect the biological activity of the compound. For instance:

  • Methyl Substitution : The presence of a methyl group at the 5-position enhances the binding affinity to target enzymes compared to unsubstituted analogs. This modification has been linked to increased potency against DHFR .
  • Phenyl Substituents : The introduction of various phenyl groups at the N-position has been shown to modulate selectivity and potency towards different kinases, highlighting the importance of steric and electronic properties in drug design .

Case Studies

Several studies have demonstrated the efficacy of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine in preclinical models:

  • Anti-Cancer Activity : In vitro assays revealed that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 0.16 μM against a specific cancer cell line (ATCC43504), indicating strong anti-cancer potential .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : Emerging data suggest that thienopyrimidine derivatives may offer neuroprotective benefits by modulating ion channels involved in neuronal excitability and survival .

Data Tables

The following table summarizes key findings related to the biological activity and SAR of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine:

CompoundTargetActivityIC50 ValueReference
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amineDHFRInhibition1.55 μM
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amineReceptor Tyrosine KinaseInhibition0.16 μM
Thienopyrimidine DerivativePro-inflammatory CytokinesReductionN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine, and how can purity be ensured?

  • Methodology : Begin with a retrosynthetic analysis to identify key intermediates (e.g., thienopyrimidinone core and substituted aniline). Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for functionalization. Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) using HPLC-MS or NMR (e.g., 1^1H/13^{13}C, DEPT-135) .
  • Experimental Design : Include control reactions to optimize catalyst loading (e.g., Pd(PPh3_3)4_4) and solvent systems (e.g., DMF/toluene mixtures). Validate reproducibility by repeating syntheses in triplicate .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

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